

Measuring Cell Proliferation with the Thiazolyl Blue (MTT) Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Thiazolyl Blue** Tetrazolium Bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This sensitive and reliable assay is a valuable tool in a variety of research areas, including drug discovery, toxicology, and cancer research.[1] The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes.[1] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

This document provides detailed protocols for performing the MTT assay with both adherent and suspension cells, guidelines for data analysis, and troubleshooting tips to ensure accurate and reproducible results.

Principle of the Assay



The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. These enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan.[1] The amount of formazan produced is proportional to the number of viable cells.[2] The formazan crystals are subsequently dissolved in a solubilization solution, and the absorbance is read at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[4]

Data Presentation

Table 1: Representative Data for Cell Number Titration

This table shows a typical linear relationship between the number of viable cells seeded and the resulting absorbance at 570 nm. This experiment is crucial for determining the optimal cell seeding density for future experiments, ensuring that the absorbance values fall within the linear range of the assay.

Number of Cells Seeded per Well	Raw Absorbance at 570 nm (Mean)	Corrected Absorbance (Mean - Blank)
0 (Blank)	0.052	0.000
5,000	0.215	0.163
10,000	0.438	0.386
20,000	0.865	0.813
40,000	1.682	1.630
80,000	2.895	2.843

Table 2: Representative Data for a Cytotoxicity Assay

This table illustrates the results of a typical cytotoxicity experiment where cells are treated with increasing concentrations of a cytotoxic compound. The data includes raw absorbance values, corrected absorbance, and the calculated percentage of cell viability. This type of data is used to determine the half-maximal inhibitory concentration (IC50) of the compound.



Compound Concentration (µM)	Raw Absorbance at 570 nm (Mean)	Corrected Absorbance (Mean - Blank)	% Cell Viability
0 (Untreated Control)	0.955	0.903	100.0%
0.1	0.898	0.846	93.7%
1	0.752	0.700	77.5%
10	0.481	0.429	47.5%
50	0.213	0.161	17.8%
100	0.105	0.053	5.9%
Blank	0.052	0.000	0.0%

Experimental Protocols Materials and Reagents

- Thiazolyl Blue Tetrazolium Bromide (MTT) powder
- Phosphate-Buffered Saline (PBS), sterile
- Cell Culture Medium (phenol red-free medium is recommended to reduce background)
- Solubilization Solution (e.g., Dimethyl Sulfoxide (DMSO), or 0.01 M HCl in isopropanol)
- 96-well flat-bottom sterile microplates
- Adherent or suspension cells
- Microplate reader capable of measuring absorbance at 570 nm

Preparation of Reagents

- MTT Stock Solution (5 mg/mL):
 - Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.



- Vortex until the MTT is completely dissolved.
- Sterile filter the solution through a 0.22 μm filter.
- Store the stock solution at -20°C, protected from light. The solution is stable for several months.
- Solubilization Solution:
 - DMSO: Use directly.
 - Acidified Isopropanol: Add 83 μL of concentrated HCl (12 M) to 100 mL of isopropanol.

Protocol for Adherent Cells

- · Cell Seeding:
 - Harvest and count the cells.
 - Dilute the cells to the desired concentration in a complete cell culture medium.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined from a cell titration experiment (see Table 1).
 - Include a "blank" control with 100 μL of medium only.
 - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

Cell Treatment:

- After 24 hours, remove the medium and add 100 μL of fresh medium containing the desired concentrations of the test compound.
- \circ For the untreated control, add 100 μ L of medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).



MTT Incubation:

- \circ Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

Formazan Solubilization:

- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 μL of solubilization solution (e.g., DMSO) to each well.
- Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Protocol for Suspension Cells

- Cell Seeding and Treatment:
 - Count the cells and adjust the concentration.
 - \circ Seed 90 µL of the cell suspension into each well of a 96-well plate.
 - Add 10 μL of the test compound at 10x the final concentration.
 - Include appropriate controls.
 - Incubate for the desired treatment period.

MTT Incubation:

- \circ Add 10 μ L of the 5 mg/mL MTT stock solution to each well.
- Incubate for 2-4 hours at 37°C.



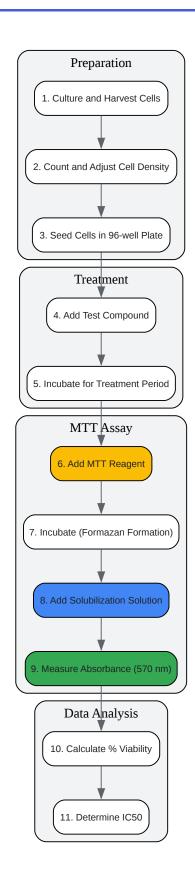
- · Formazan Solubilization:
 - Add 100 μL of solubilization solution to each well.
 - Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm.

Data Analysis

- Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate Percent Viability:
 - % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) * 100
- Determine IC50:
 - Plot the percent viability against the log of the compound concentration.
 - Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

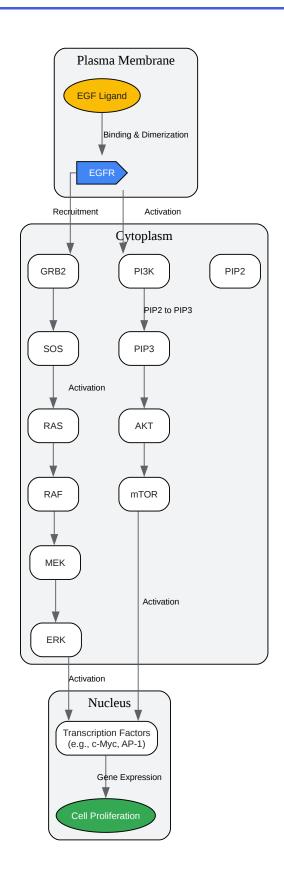




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MTT Assay Experimental Workflow





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EGFR Signaling Pathway Leading to Cell Proliferation



Troubleshooting

Problem	Possible Cause	Solution
High background absorbance	Contamination of medium or reagents.	Use fresh, sterile reagents and maintain aseptic technique.
Phenol red in the medium.	Use phenol red-free medium for the assay.	
Low absorbance readings	Insufficient cell number.	Optimize cell seeding density.
Low metabolic activity of cells.	Ensure cells are in the logarithmic growth phase.	
Incomplete solubilization of formazan.	Increase incubation time with the solubilization solution or mix more thoroughly.	
Inconsistent results between replicates	Uneven cell seeding.	Ensure a single-cell suspension before seeding and mix well.
Pipetting errors.	Use calibrated pipettes and be consistent with technique.	
Edge effects in the 96-well plate.	Avoid using the outer wells of the plate or fill them with sterile PBS.	_

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